molecular formula C19H23N5OS B6995612 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No.: B6995612
M. Wt: 369.5 g/mol
InChI Key: MRXDGJGDSLGOEA-UHFFFAOYSA-N
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Description

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is a complex organic compound that integrates multiple functional groups, including a thiazole ring, an indole ring, and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-2-18-22-14(13-26-18)12-21-19(25)24-10-8-23(9-11-24)17-5-3-4-16-15(17)6-7-20-16/h3-7,13,20H,2,8-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXDGJGDSLGOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CNC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and indole intermediates, followed by their coupling with piperazine derivatives. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or indole rings.

Scientific Research Applications

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Indole Derivatives: Compounds with the indole ring, widely studied for their pharmacological properties.

    Piperazine Derivatives: Compounds featuring the piperazine ring, used in various therapeutic agents.

Uniqueness

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for research and development in multiple fields.

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